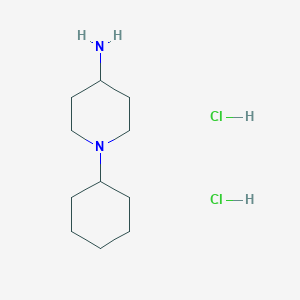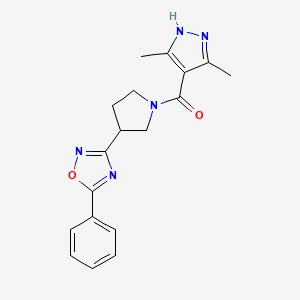![molecular formula C20H17N3O3 B2973791 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one CAS No. 1020251-86-8](/img/structure/B2973791.png)
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one, also known as TB-NPIP, is an organic compound that has been studied for its potential medicinal and therapeutic applications. TB-NPIP is an indeno[2,3-d]pyrazol-4-one derivative, and has been found to possess various biochemical and physiological properties. In
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The structural characterization of pyrazole derivatives has been a significant area of research. For example, studies have found that these compounds form hydrogen-bonded dimers and chains through C-H...O interactions, showcasing the importance of molecular geometry in understanding their chemical behavior (J. Portilla et al., 2011). Another study on Schiff base derivatives, synthesized from tert-butyl and phenyl pyrazoles, highlights the importance of vibrational frequencies and chemical shifts in understanding the molecular structure through spectroscopic methods (F. Cuenú et al., 2018).
Supramolecular Structures
The investigation of supramolecular structures through hydrogen bonding and π-π stacking interactions is crucial for understanding the self-assembly and molecular packing of pyrazole derivatives. For instance, the formation of supramolecular structures in zero, one, and two dimensions has been reported, demonstrating the diversity of molecular arrangements based on the substituents and conditions (Juan C Castillo et al., 2009).
Reactivity and Synthesis
Research has also focused on the synthesis and reactivity of pyrazole derivatives. For instance, the synthesis of new Schiff base derivatives and their structural characterization provides insights into their potential applications and reactivity (F. Cuenú et al., 2018). Additionally, the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair highlights the potential environmental applications of these compounds (Eileen Theuergarten et al., 2012).
Propriétés
IUPAC Name |
3-tert-butyl-1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-20(2,3)19-16-17(14-6-4-5-7-15(14)18(16)24)22(21-19)12-8-10-13(11-9-12)23(25)26/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCPQLJVCBFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)

![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)
![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)

![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)
